(2,3-Dimethoxybenzyl)(2-methoxybenzyl)amine hydrobromide

Description

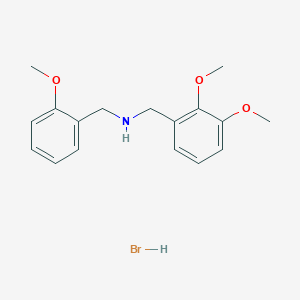

(2,3-Dimethoxybenzyl)(2-methoxybenzyl)amine hydrobromide (CAS: 1609407-70-6 or 203739-35-9) is a hydrobromide salt of a secondary amine featuring two aromatic benzyl groups substituted with methoxy moieties. Its molecular formula is C₁₇H₂₂BrNO₃, with a molecular weight of 368.27 g/mol . The compound is structurally characterized by:

- A 2,3-dimethoxybenzyl group (on one aromatic ring).

- A 2-methoxybenzyl group (on the other aromatic ring).

- A hydrobromide counterion enhancing solubility and stability.

Properties

IUPAC Name |

1-(2,3-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3.BrH/c1-19-15-9-5-4-7-13(15)11-18-12-14-8-6-10-16(20-2)17(14)21-3;/h4-10,18H,11-12H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXUUMUAMKPKFQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNCC2=C(C(=CC=C2)OC)OC.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethoxybenzyl)(2-methoxybenzyl)amine hydrobromide typically involves the reaction of 2,3-dimethoxybenzylamine with 2-methoxybenzyl chloride in the presence of a base, followed by the addition of hydrobromic acid to form the hydrobromide salt. The reaction conditions often include:

Solvent: Anhydrous ethanol or methanol

Temperature: Room temperature to reflux

Base: Sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethoxybenzyl)(2-methoxybenzyl)amine hydrobromide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(2,3-Dimethoxybenzyl)(2-methoxybenzyl)amine hydrobromide has multiple applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of advanced materials.

Mechanism of Action

The mechanism of action of (2,3-Dimethoxybenzyl)(2-methoxybenzyl)amine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The compound’s key structural feature—methoxy-substituted benzyl groups —is shared with several analogs. Variations in substituent positions, halide replacements, or counterions significantly alter physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

*Example of a structurally distinct but pharmacologically relevant amine hydrobromide.

Key Differences and Implications

Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The 2-methoxy group in the parent compound is electron-donating, enhancing aromatic ring stability. Halogenation: Bromine substitution (e.g., in ’s analog) increases molecular weight and polarizability, which may influence binding affinity in drug-receptor interactions.

Synthetic Utility :

Pharmacological Potential

Though direct evidence for the parent compound’s bioactivity is lacking, structural parallels to bioactive analogs suggest investigational uses:

- Anticancer Agents : The thiazole-based hydrobromide () inhibits proliferation in leukemia cells (IC₅₀ < 10 µM), implying that methoxy-benzylamine scaffolds could be optimized for oncology .

- Cardioprotective Effects : Dual cardioprotective and anticancer activities in related compounds highlight the therapeutic versatility of amine hydrobromides .

Biological Activity

(2,3-Dimethoxybenzyl)(2-methoxybenzyl)amine hydrobromide is a chemical compound with potential therapeutic applications, particularly in the realm of central nervous system (CNS) disorders. This article presents a comprehensive overview of its biological activity, including its interactions with various biological targets, synthesis, and relevant research findings.

- Molecular Formula : C17H21BrN2O3

- Molecular Weight : 365.27 g/mol

- Solubility : Soluble in water and ethanol

- Physical Form : White to off-white crystalline powder

The compound exhibits significant biological activity primarily through its interaction with neurotransmitter receptors. Notably, it has been identified as an agonist for dopamine D2 and D3 receptors, which positions it as a candidate for treating disorders such as Parkinson's disease and other neuropsychiatric conditions.

Key Mechanisms:

- Dopamine Receptor Agonism : Activation of D2 and D3 receptors may alleviate symptoms associated with dopamine deficiency.

- Potential Antidepressant Effects : Preliminary studies suggest that the compound may also exhibit antidepressant properties by modulating serotonin pathways.

Biological Activity Studies

Research has focused on the compound's pharmacological effects, particularly its receptor binding affinity and efficacy. A summary of notable findings includes:

Case Studies

-

Parkinson's Disease Model :

- A study utilized animal models to assess the efficacy of this compound in alleviating Parkinsonian symptoms. Results indicated improved motor function and reduced dopaminergic neuron loss.

- Outcome : The compound demonstrated a significant reduction in behavioral deficits associated with dopamine depletion.

-

Antidepressant Activity :

- In vitro studies assessed the compound's effects on serotonin transporter activity. The results indicated that it could enhance serotonin levels in synaptic clefts.

- Outcome : These findings support further exploration into its use as an antidepressant.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| (2,4-Dimethoxybenzyl)(3-pyridinylmethyl)amine hydrobromide | C16H21BrN2O2 | Additional methoxy group | Enhanced receptor binding affinity |

| (2-Methoxybenzyl)(3-pyridinylmethyl)amine | C13H15N | Simpler structure without bromide salt | Lower biological activity compared to hydrobromide derivative |

Future Directions

Ongoing research is necessary to fully elucidate the pharmacokinetics and pharmacodynamics of this compound. Investigations into its long-term effects, potential side effects, and broader therapeutic applications are critical for advancing its development as a therapeutic agent.

Q & A

Q. What synthetic strategies are recommended for preparing (2,3-dimethoxybenzyl)(2-methoxybenzyl)amine hydrobromide with high purity?

A two-step reductive amination approach is commonly employed:

Condensation : React 2,3-dimethoxybenzaldehyde and 2-methoxybenzylamine in a polar aprotic solvent (e.g., THF or DCM) under inert atmosphere, typically catalyzed by molecular sieves to drive imine formation.

Reduction : Use sodium borohydride (NaBH4) or cyanoborohydride (NaBH3CN) to reduce the Schiff base intermediate. Hydrobromide salt formation is achieved via titration with HBr in ethanol .

Purity Optimization : Post-synthesis purification via recrystallization (ethanol/ether) or flash chromatography (silica gel, eluent: DCM/MeOH 95:5) is critical. Monitor purity by HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- 1H/13C NMR : Key peaks include aromatic protons (δ 6.7–7.2 ppm, split patterns depend on substitution), methoxy groups (δ ~3.8 ppm), and amine hydrobromide protons (δ ~9.3 ppm as broad singlet). Compare with analogous structures in .

- LC-MS/MS : Confirm molecular ion [M+H]+ at m/z 362.2 (C19H24NO3+) and fragmentation patterns (e.g., loss of methoxy groups or benzyl moieties) .

- Elemental Analysis : Validate Br content (~18.5% theoretical) to confirm hydrobromide stoichiometry .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s receptor-binding affinity and selectivity?

- In Vitro Assays :

- Radioligand Binding : Use 5-HT2A/2C or adrenergic receptor membranes (from transfected HEK293 cells) with competitive binding against [3H]ketanserin or [3H]rauwolscine. Calculate Ki values via Cheng-Prusoff equation .

- Functional Activity : Measure cAMP accumulation (for GPCRs) or calcium flux (FLIPR assays) to determine agonism/antagonism .

- Selectivity Screening : Test against a panel of 50+ receptors (e.g., CEREP or Eurofins profiles) to identify off-target interactions .

Q. How should contradictory data in biological activity studies be resolved?

Contradictions often arise from assay conditions (e.g., cell line variability, salt form differences). Mitigation strategies include:

- Standardized Protocols : Use identical cell lines (e.g., KB3-1 for cytotoxicity) and control for hydrobromide vs. free base solubility .

- Dose-Response Validation : Perform full IC50/EC50 curves (n ≥ 3 replicates) and compare Hill slopes to assess cooperative effects .

- Metabolite Interference : Analyze metabolites via LC-MS/MS in biological matrices to rule out false positives/negatives .

Q. What methodologies optimize reaction yields for large-scale synthesis?

- Catalytic Systems : Replace stoichiometric reductants with catalytic hydrogenation (H2, Pd/C) for greener synthesis .

- Flow Chemistry : Continuous flow reactors improve mixing and heat transfer, reducing side products (e.g., over-reduction) .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track imine formation and adjust stoichiometry dynamically .

Methodological Challenges

Q. How to address thermal instability during LC-MS/MS analysis of this compound?

- Column Selection : Use a thermostatted column (30°C) and low-bleed MS phases (e.g., HSS T3).

- Ion Source Parameters : Reduce source temperature (<300°C) and employ APCI instead of ESI to minimize degradation .

- Stability Testing : Prevalidate sample storage conditions (e.g., -80°C in amber vials with 0.1% formic acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.